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molecular formula C11H12F3NO B180238 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 1978-68-3

2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No. B180238
M. Wt: 231.21 g/mol
InChI Key: LOMOXRTYAVAHDR-UHFFFAOYSA-N
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Patent
US04107310

Procedure details

34.5 g of isobutyl chloride were added over 15 minutes to a mixture of 46.7 g of o-trifluoromethylaniline, 32.6 g of triethylamine and 470 ml of acetone and the mixture was held at 15° C for 30 minutes and then returned to room temperature. The mixture stood for 12 hours and was filtered and the filtrate was evaporated to dryness. The residue was taken up in 700 ml of ethyl acetate and the solution was washed with 10% potassium carbonate solution and then with water until the wash water pH was 6, then with N hydrochloric acid and finally with water until the wash water pH was 6. The solution was dried over magnesium sulfate, was treated with activated carbon and was evaporated to obtain 68 g of raw product which was washed with hexane to obtain 60 g of N-(2-trifluoromethylphenyl)-2-methyl-propanamide melting at 114° C which was used as is for the next step.
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH:2]([CH3:4])[CH3:3].[F:6][C:7]([F:16])([F:15])[C:8]1[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=1[NH2:10].C(N(CC)CC)C.CC(C)=[O:26]>>[F:6][C:7]([F:15])([F:16])[C:8]1[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=1[NH:10][C:1](=[O:26])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
34.5 g
Type
reactant
Smiles
C(C(C)C)Cl
Name
Quantity
46.7 g
Type
reactant
Smiles
FC(C1=C(N)C=CC=C1)(F)F
Name
Quantity
32.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
470 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
returned to room temperature
WAIT
Type
WAIT
Details
The mixture stood for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
WASH
Type
WASH
Details
the solution was washed with 10% potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
was treated with activated carbon
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
to obtain 68 g of raw product which
WASH
Type
WASH
Details
was washed with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)NC(C(C)C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 60 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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